molecular formula C33H54O6 B570068 Aphagranin A CAS No. 1318173-53-3

Aphagranin A

Cat. No.: B570068
CAS No.: 1318173-53-3
M. Wt: 546.789
InChI Key: AFCYWZPQVMRZHS-FHUISOBUSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Aphagranin A is primarily isolated from the stem barks of Aphanamixis grandifolia . The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The isolation process typically includes steps like solvent extraction, filtration, and purification using chromatographic techniques.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are required to establish efficient and cost-effective industrial production methods.

Chemical Reactions Analysis

Types of Reactions: Aphagranin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.

Scientific Research Applications

Aphagranin A has a wide range of scientific research applications, including but not limited to:

Mechanism of Action

The mechanism of action of Aphagranin A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with key signaling pathways that regulate cell proliferation and survival.

Properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCYWZPQVMRZHS-FHUISOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?

A1: this compound was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with this compound, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []

Q2: The research paper mentions that this compound belongs to a unique class of compounds. What makes its structure particularly interesting?

A2: While this compound shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.

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